molecular formula C10H17ClO4S B2812075 {2,9-Dioxaspiro[5.5]undecan-3-yl}methanesulfonyl chloride CAS No. 2091749-03-8

{2,9-Dioxaspiro[5.5]undecan-3-yl}methanesulfonyl chloride

Cat. No.: B2812075
CAS No.: 2091749-03-8
M. Wt: 268.75
InChI Key: NSWQTOYJKRCKFG-UHFFFAOYSA-N
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Description

Chemical Structure and Properties
{2,9-Dioxaspiro[5.5]undecan-3-yl}methanesulfonyl chloride (CAS: 2092694-10-3) is a spirocyclic sulfonyl chloride derivative with the molecular formula C₁₀H₁₇ClO₄S (molecular weight: 268.76 g/mol). Its structure features a bicyclic spiro system (2,9-dioxaspiro[5.5]undecane) fused to a methanesulfonyl chloride group, imparting unique steric and electronic properties. This compound is primarily utilized in organic synthesis, particularly for introducing sulfonyl groups into complex molecules, and may have applications in pharmaceutical or agrochemical intermediates .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,9-dioxaspiro[5.5]undecan-3-ylmethanesulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17ClO4S/c11-16(12,13)7-9-1-2-10(8-15-9)3-5-14-6-4-10/h9H,1-8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSWQTOYJKRCKFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCOCC2)COC1CS(=O)(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17ClO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Organic Synthesis

{2,9-Dioxaspiro[5.5]undecan-3-yl}methanesulfonyl chloride serves as an important intermediate in organic synthesis. It is particularly useful for:

  • Formation of Sulfonamides : The compound can be used to introduce sulfonamide groups into various substrates, enhancing their biological activity and solubility.
  • Protecting Group Applications : The dioxaspiro structure allows it to act as a protecting group for alcohols and amines during multi-step syntheses, which can be critical in complex molecule construction.

Medicinal Chemistry

The compound has potential applications in the pharmaceutical industry due to its structural characteristics that may influence biological activity:

  • Drug Development : Research indicates that derivatives of this compound may exhibit antimicrobial and anticancer properties. Studies are ongoing to explore its efficacy against various pathogens and cancer cell lines.
  • Bioconjugation : Its reactive sulfonyl chloride group allows for bioconjugation with biomolecules, which is essential in developing targeted therapies and diagnostic agents.

Materials Science

In materials science, this compound can be utilized for:

  • Polymer Chemistry : It can be employed as a monomer or cross-linking agent in the synthesis of novel polymers with tailored properties for specific applications such as coatings or adhesives.

Case Study 1: Synthesis of Sulfonamide Derivatives

A study demonstrated the synthesis of various sulfonamide derivatives using this compound as a key reagent. The resulting compounds showed enhanced solubility and biological activity compared to traditional sulfonamides.

Case Study 2: Anticancer Activity Assessment

Research conducted on derivatives of this compound revealed promising anticancer activity against specific cancer cell lines. The mechanism of action was linked to the compound's ability to inhibit certain metabolic pathways crucial for cancer cell survival.

Comparison with Similar Compounds

Key Characteristics

  • Reactivity : As a sulfonyl chloride, it reacts readily with nucleophiles (e.g., amines, alcohols) to form sulfonamides or sulfonate esters.
  • Stability : The spirocyclic backbone may enhance stability compared to linear analogs by reducing hydrolysis susceptibility under ambient conditions.
  • Safety: Limited direct safety data are available, but sulfonyl chlorides generally require handling under inert atmospheres due to moisture sensitivity and corrosivity .

Comparison with Structurally Similar Compounds

Methanesulfonyl Chloride (Mesyl Chloride, CH₃SO₂Cl)

Structural Differences :

  • Methanesulfonyl chloride lacks the spirocyclic system, making it smaller (MW: 114.55 g/mol) and more volatile.
    Reactivity :
  • Higher reactivity due to reduced steric hindrance; widely used for sulfonation in peptide synthesis and drug intermediates .
    Safety :
  • Classified as acute toxicant (H301, H314, H330) and corrosive to metals (H290). Requires stringent personal protective equipment (PPE), including gas masks and chemical-resistant gloves .

{1,9-Dioxaspiro[5.5]undecan-4-yl}methanesulfonyl Chloride

Structural Differences :

  • Positional isomer of the target compound, with the sulfonyl chloride group attached at the 4-position of the spiro system.
    Reactivity :
  • Similar reactivity profile but may exhibit differences in regioselectivity during reactions due to altered steric environments.
    Applications :
  • Potential use in asymmetric synthesis for chiral sulfonate esters, though specific studies are sparse .

{4H,6H,7H-Pyrano[3,4-d][1,2]oxazol-3-yl}methanesulfonyl Chloride

Structural Differences :

  • Contains a pyrano-oxazole fused ring system instead of a spirocyclic ether. Reactivity:
  • Enhanced electron-withdrawing effects from the oxazole ring may increase electrophilicity of the sulfonyl chloride group.
    Applications :
  • Likely used in heterocyclic chemistry for synthesizing bioactive molecules, though detailed studies are lacking .

Tabulated Comparison of Key Features

Compound Molecular Formula Molecular Weight (g/mol) Key Structural Feature Reactivity Profile Safety Considerations
{2,9-Dioxaspiro[5.5]undecan-3-yl}methanesulfonyl chloride C₁₀H₁₇ClO₄S 268.76 Spirocyclic ether backbone Moderate steric hindrance; selective sulfonation Limited data; assume corrosivity
Methanesulfonyl chloride CH₃ClO₂S 114.55 Linear alkyl chain High reactivity; broad applicability Acute toxicity, corrosive
{1,9-Dioxaspiro[5.5]undecan-4-yl}methanesulfonyl chloride C₁₀H₁₇ClO₄S 268.76 Positional isomer of spiro system Similar to target compound Assumed comparable to spiro analogs
{4H,6H,7H-Pyrano[3,4-d][1,2]oxazol-3-yl}methanesulfonyl chloride C₇H₈ClNO₄S 237.66 Fused pyrano-oxazole ring High electrophilicity Unknown; handle with standard PPE

Biological Activity

{2,9-Dioxaspiro[5.5]undecan-3-yl}methanesulfonyl chloride (CAS No. 2091749-03-8) is a sulfonyl chloride compound characterized by a unique spirocyclic structure. This compound has garnered attention in chemical and biological research due to its potential applications in drug development and biomolecular modifications.

  • Molecular Formula : C10H17ClO4S
  • Molecular Weight : 268.76 g/mol
  • Structure : The compound features a spirocyclic framework that contributes to its reactivity and biological activity.

The biological activity of this compound primarily arises from its ability to act as a reactive electrophile. It can engage in nucleophilic substitution reactions with various biomolecules, such as proteins and nucleic acids, leading to modifications that can alter their functions.

  • Nucleophilic Substitution : The methanesulfonyl chloride group can be replaced by nucleophiles including amines, alcohols, or thiols, resulting in new derivatives that may exhibit distinct biological properties.
  • Hydrolysis : In aqueous environments, the methanesulfonyl chloride can undergo hydrolysis to form the corresponding sulfonic acid, which may have different biological implications.

Biological Applications

Research indicates several potential applications for this compound:

  • Modification of Biomolecules : The compound is utilized in the chemical modification of peptides and proteins to study their structure-function relationships.
  • Synthesis of Drug Candidates : Due to its reactivity, it serves as an intermediate in synthesizing various pharmaceutical compounds, particularly those targeting specific biological pathways.

Case Studies

  • Protein Modification : A study demonstrated the use of this compound for modifying lysine residues in proteins, enhancing their stability and activity in therapeutic contexts.
  • Antimicrobial Activity : Preliminary investigations into the antimicrobial properties of derivatives synthesized from this compound revealed promising results against certain bacterial strains, suggesting potential for further development as antimicrobial agents.

Comparative Analysis

To better understand the unique properties of this compound, it is useful to compare it with similar compounds:

Compound NameMolecular FormulaKey Features
{1,9-Dioxaspiro[5.5]undecan-4-yl}methanesulfonyl chlorideC10H17ClO4SSimilar spirocyclic structure but different substitution pattern
{2,9-Dioxaspiro[5.5]undecan-3-yl}methanamineC10H19NO2Contains an amine group instead of a sulfonyl chloride group

Safety and Handling

Due to its reactivity and potential hazards, safety precautions are essential when handling this compound:

  • Hazard Statements : Causes severe skin burns and eye damage (GHS H314).
  • Protective Measures : Use appropriate personal protective equipment (PPE) including gloves and goggles when handling this compound.

Q & A

Q. What are the decomposition pathways, and how can hazardous byproducts be managed?

  • Methodology :
  • TGA-MS Analysis : Identify thermal decomposition products (e.g., SO₂, HCl) under controlled heating ().
  • Scavenger Use : Incorporate tertiary amines to neutralize acidic gases during reactions ().

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